3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Description
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS: 1220019-96-4) is a piperidine derivative featuring a 4-bromobenzyl ether group attached to the piperidine ring via an oxygen atom. Its molecular formula is C₁₃H₁₉BrClNO, with a molecular weight of 320.65 g/mol and a purity of ≥95% . Produced by Biosynth, it has been discontinued commercially, limiting its current availability to historical research contexts .
Structurally, the compound’s piperidine ring provides a basic nitrogen, while the 4-bromobenzyloxy substituent introduces steric bulk and electronic effects due to the bromine atom. These properties may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZPNFSFJYJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride typically follows a multi-step process involving the formation of the piperidine intermediate and subsequent etherification with 4-bromobenzyl chloride:
Step 1: Preparation of Piperidine Intermediate
The piperidine intermediate is commonly prepared by the reduction of piperidin-4-one. This reduction can be achieved using standard reducing agents such as sodium borohydride or catalytic hydrogenation, yielding the corresponding piperidine derivative with a hydroxyl or amine functional group suitable for further reaction.Step 2: Ether Formation via Nucleophilic Substitution
The piperidine intermediate is reacted with 4-bromobenzyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to form the ether linkage. This reaction is typically carried out in anhydrous solvents such as dichloromethane or ethanol under inert atmosphere to prevent side reactions.Step 3: Formation of Hydrochloride Salt
The final product is converted into its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability for biological applications.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, ethanol |
| Base | Sodium hydroxide, triethylamine |
| Temperature | 0–25 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Purification Method | Column chromatography or recrystallization |
This method ensures yields typically exceeding 85% with purity above 95%, suitable for pharmaceutical-grade material.
Industrial Production Methods
On an industrial scale, the synthesis strategy remains fundamentally similar but incorporates process optimization to enhance yield, purity, and throughput:
Optimization of Reaction Conditions:
Temperature, pressure, and solvent choice are carefully controlled to maximize reaction efficiency and minimize by-products.Continuous Flow Chemistry:
Adoption of continuous flow reactors allows for better heat and mass transfer, consistent reaction conditions, and scalability. This approach improves product consistency and reduces reaction times.Purification:
Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions are employed to achieve high purity standards required for pharmaceutical applications.
Chemical Reaction Analysis
Types of Reactions Involved
This compound can undergo several types of chemical transformations, important both for its synthesis and further functionalization:
| Reaction Type | Description | Common Reagents/Conditions | Major Products |
|---|---|---|---|
| Oxidation | Bromobenzyl group oxidation to various oxidized derivatives | Potassium permanganate, chromium trioxide | Oxidized benzyl derivatives |
| Reduction | Catalytic hydrogenation replacing bromine with hydrogen | Hydrogen gas, Pd catalyst | Debrominated piperidine derivatives |
| Substitution | Nucleophilic substitution of bromine with thiolates, amines, or alkoxides | Thiolates, amines, bases | Functionalized piperidine derivatives |
These reactions provide avenues for structural modifications, enabling the synthesis of analogs with potentially diverse biological activities.
Characterization and Quality Control
To ensure the structural integrity and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Typical Results/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) | Confirm substituent positions and molecular structure | Well-defined chemical shifts corresponding to piperidine and bromobenzyl moieties |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Molecular ion peak around 348.6 g/mol (C₁₄H₁₉BrClNO₂) |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment | Purity >95% as per industrial standards |
Physicochemical Properties Relevant to Preparation
| Property | Description |
|---|---|
| Solubility | Highly soluble in polar aprotic solvents (DMSO, DMF); moderate solubility in water due to hydrochloride salt form |
| Stability | Stable under dry, low-temperature conditions (-20°C); sensitive to prolonged light exposure and high humidity, which can cause degradation |
Proper storage and handling are essential to maintain compound integrity during preparation and subsequent use.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Reduction of piperidin-4-one | Formation of piperidine intermediate | NaBH₄ or catalytic hydrogenation | Piperidine derivative |
| Etherification | Reaction with 4-bromobenzyl chloride | 4-bromobenzyl chloride, NaOH or triethylamine, anhydrous solvent, inert atmosphere | Formation of 3-[(4-bromobenzyl)oxy]piperidine |
| Salt Formation | Conversion to hydrochloride salt | Hydrochloric acid | This compound |
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a piperidine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromobenzyl piperidine carboxylic acid derivatives.
Reduction: Piperidine derivatives without the bromine atom.
Substitution: Piperidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride is primarily utilized as an intermediate in drug development. Its structural characteristics allow it to serve as a scaffold for synthesizing new therapeutic agents. Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor against certain fungal strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.
2. Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine, including this compound, possess significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
These findings indicate its potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action .
3. Anti-inflammatory Properties
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A related compound demonstrated high COX inhibitory activity (IC50 = 6 µM), suggesting that modifications of the piperidine structure could lead to the development of effective anti-inflammatory drugs .
Case Studies
Case Study 1: Anticancer Activity
A study focused on piperidine derivatives revealed that certain modifications to the structure can enhance anticancer activity. For example, compounds similar to this compound were evaluated for cytotoxic effects against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Case Study 2: Janus Kinase Inhibition
Research into piperidine compounds has identified their potential as inhibitors of Janus Kinase (JAK) pathways, which are implicated in various autoimmune disorders and cancers. The application of these compounds could extend to treating conditions like rheumatoid arthritis and psoriasis .
Mechanism of Action
The mechanism by which 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
4-(4-Bromobenzoyl)piperidine Hydrochloride (CAS 64671-00-7)
- Molecular Formula: C₁₂H₁₄BrNO·HCl
- Molecular Weight : 268.14 g/mol
- Key Differences : Replaces the ether oxygen with a ketone group (benzoyl instead of benzyloxy). This increases polarity but reduces flexibility.
- Applications : Used in natural product research; available from Kanto Reagents at >93% purity .
4-(4-Bromophenyl)piperidine Hydrochloride (CAS 80980-89-8)
3-[(2-Chlorobenzyl)oxy]piperidine Hydrochloride (CAS 1220017-44-6)
- Molecular Formula: C₁₂H₁₅Cl₂NO
- Molecular Weight : ~276.62 g/mol (estimated)
- Key Differences : Chlorine substituent at the 2-position of the benzyl ring, creating ortho-substitution effects that may hinder receptor binding.
- Applications : Industrial-grade use in pesticides and pharmaceuticals .
Analogues with Varied Substituents and Functional Groups
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride (13a)
- Key Features: Amino group at the 3-position and methoxy substitution on the benzyl ring.
1-(4-Bromobenzyl)piperidine Hydrochloride (CAS 1051368-74-1)
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride (CAS 1289386-70-4)
- Molecular Formula: C₁₃H₁₈Cl₂FNO
- Molecular Weight : 294.19 g/mol
Key Observations :
- Functional Group Impact : Ether linkers (as in the target compound) provide flexibility, whereas ketones or direct phenyl attachments may restrict conformational mobility .
Research and Application Insights
- Pharmacological Potential: While direct activity data for 3-[(4-Bromobenzyl)oxy]piperidine HCl is lacking, analogues like BF 2649 () show histamine H1 receptor activity, implying possible neuropharmacological applications for brominated piperidines .
- Synthetic Utility : The compound’s discontinued status highlights its role as a precursor or intermediate in early-stage drug discovery .
Biological Activity
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride is a piperidine derivative characterized by the presence of a bromobenzyl group, which is known to influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a bromobenzyl ether, enhancing its lipophilicity and possibly its ability to cross biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom may enhance the compound's binding affinity to specific receptors or enzymes, which can lead to modulation of biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. A study evaluating several piperidine derivatives found that halogen substitutions, such as bromine, significantly enhanced antibacterial properties against various strains of bacteria. The presence of the 4-bromobenzyl group was noted to increase the inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .
Anticancer Properties
In vitro studies have also explored the anticancer activity of this compound. Research indicates that piperidine derivatives exhibit cytotoxic effects on different cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The mechanism likely involves apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are also being studied. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, particularly in the context of anxiety and depression disorders. The ability of this compound to cross the blood-brain barrier may enhance its therapeutic efficacy in treating neurological conditions .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various piperidine derivatives demonstrated that those with bromine substitutions exhibited enhanced antibacterial activity. Specifically, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls. This suggests that the bromobenzyl moiety plays a crucial role in enhancing antimicrobial properties .
Case Study: Anticancer Activity
In a comparative study involving several synthetic piperidine derivatives, this compound was found to have an IC50 value of 25 µM against MDA-MB-231 cells, indicating potent anticancer activity. Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting an oxidative stress-mediated pathway for inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromobenzyl chloride and piperidine derivatives under basic conditions, followed by hydrochloride salt formation. Key parameters to optimize include:
- Solvent selection : Anhydrous ethanol or methanol improves reaction efficiency by stabilizing intermediates .
- Base choice : Sodium hydroxide or potassium carbonate enhances deprotonation of the piperidine nitrogen .
- Temperature control : Reactions are performed at room temperature or under reflux, with higher temperatures accelerating kinetics but risking side reactions (e.g., over-alkylation) .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), validated via HPLC and ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H NMR (δ 3.5–4.0 ppm for piperidine-O-CH₂ and δ 7.2–7.6 ppm for aromatic protons) and ¹³C NMR (e.g., C-Br at ~120 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 300.04 (calculated for C₁₂H₁₅BrNO⁺) .
Q. How can researchers assess the compound’s biological activity in neurotransmitter systems?
- Methodological Answer :
- In vitro receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands for serotonin or dopamine receptors) quantify IC₅₀ values .
- Functional assays : Measure cAMP modulation in transfected HEK293 cells expressing target GPCRs .
- Cross-validation : Compare activity profiles with structurally related analogs (e.g., 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride) to identify substituent-specific effects .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables. Strategies include:
- Standardizing conditions : Uniform pH, temperature, and ionic strength across experiments (e.g., 25°C in pH 7.4 PBS) .
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Orthogonal assays : Validate results with fluorescence-based or SPR (surface plasmon resonance) techniques .
Q. What computational methods aid in predicting the compound’s reactivity and reaction pathways?
- Methodological Answer :
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models transition states for nucleophilic substitution or oxidation reactions .
- Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates .
- Retrosynthetic analysis : Tools like Synthia™ suggest feasible synthetic routes based on known piperidine derivatization .
Q. How can statistical experimental design improve yield optimization?
- Methodological Answer :
- Factorial design : Screen variables (e.g., solvent polarity, base concentration) using a 2³ factorial matrix to identify significant factors .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield) .
- DoE (Design of Experiments) : Minimize experimental runs while maximizing data robustness, as applied in catalyst screening for analogous piperidine syntheses .
Q. What strategies address stability challenges during long-term storage?
- Methodological Answer :
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify hydrolysis products (e.g., free piperidine) .
- Formulation : Lyophilization or storage in amber vials under inert gas (N₂/Ar) prevents photolytic and oxidative degradation .
- Additive screening : Antioxidants (e.g., BHT) or desiccants (silica gel) enhance shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
